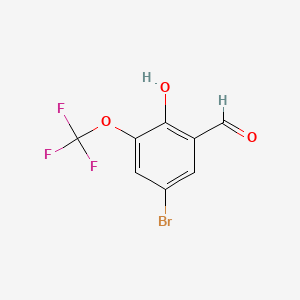

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-1-4(3-13)7(14)6(2-5)15-8(10,11)12/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZUAQHXJOLEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381363 | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497959-32-7 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 497959-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Intermediate

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, identified by its CAS number 497959-32-7 , is a highly functionalized aromatic aldehyde that has emerged as a significant building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its unique molecular architecture, featuring a salicylaldehyde core substituted with a bromine atom and a trifluoromethoxy group, offers a confluence of reactive sites and modulating electronic properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its utility in drug discovery and development.

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[4][5] The presence of this group, alongside the reactive aldehyde, the phenolic hydroxyl, and the synthetically versatile bromine atom, makes 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde a precursor to a diverse range of complex molecular scaffolds.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 497959-32-7 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₃ | [2] |

| Molecular Weight | 285.02 g/mol | [6] |

| IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | [6] |

| Synonyms | 5-Bromo-3-(trifluoromethoxy)salicylaldehyde | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥95% (typical) | [1] |

| Storage | Inert atmosphere, 2-8°C | [6] |

The molecule's structure is characterized by a benzene ring with an aldehyde group at position 1, a hydroxyl group at position 2, a trifluoromethoxy group at position 3, and a bromine atom at position 5. This substitution pattern dictates its reactivity, as will be explored in subsequent sections.

Synthesis and Manufacturing

The primary route for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde involves the electrophilic aromatic substitution (bromination) of its precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS: 497959-31-6). The directing effects of the substituents on the aromatic ring govern the regioselectivity of this reaction. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethoxy and aldehyde groups are meta-directing. This combination of directing effects ensures that the incoming bromine electrophile is selectively introduced at the C5 position, which is para to the hydroxyl group and meta to the aldehyde and trifluoromethoxy groups.

Sources

- 1. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 497959-32-7 Cas No. | 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. 497959-32-7|5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic considerations of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. As a Senior Application Scientist, this document aims to deliver not just a recitation of facts, but a narrative grounded in the principles of medicinal chemistry and process development. We will explore the synergistic effects of the bromo, hydroxyl, and trifluoromethoxy functionalities, which render this molecule a highly valuable and versatile scaffold in the synthesis of novel therapeutic agents. The causality behind experimental choices, from synthetic protocols to analytical characterization, will be elucidated to provide a self-validating framework for researchers. This guide is structured to be a practical resource, offering both foundational knowledge and actionable protocols for the application of this unique chemical entity in drug discovery and development programs.

Introduction: The Strategic Importance of Fluorinated and Halogenated Scaffolds

The deliberate incorporation of fluorine and other halogens into molecular frameworks is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy substituent provides a more lipophilic and metabolically stable alternative, capable of modulating pKa, improving membrane permeability, and participating in favorable protein-ligand interactions.[1][2]

When combined with a bromine atom on a salicylaldehyde core, as in 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, the synthetic utility is magnified. The bromine atom serves as a versatile synthetic handle for a myriad of cross-coupling reactions, while the salicylaldehyde moiety is a classic precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems known to possess a wide range of biological activities, including anticancer and antifungal properties.[3][4][5] This strategic combination of functional groups makes 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde a highly sought-after building block for the construction of complex and biologically active molecules.

Molecular Structure and Physicochemical Properties

The molecular architecture of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is the foundation of its chemical reactivity and biological potential. A thorough understanding of its structural features is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 497959-32-7 | [6] |

| Molecular Formula | C8H4BrF3O3 | [6] |

| Molecular Weight | 285.01 g/mol | [6] |

| IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | [7] |

| InChI Key | FXZUAQHXJOLEJG-UHFFFAOYSA-N | [8] |

The key structural features include:

-

Aromatic Ring: A benzene ring providing a rigid scaffold for the appended functional groups.

-

Aldehyde Group (-CHO): An electrophilic center, prone to nucleophilic attack, making it a prime site for derivatization.

-

Hydroxyl Group (-OH): An ortho-directing, activating group that can participate in hydrogen bonding and act as a nucleophile or a proton donor.

-

Bromo Group (-Br): A deactivating but ortho-, para-directing group that is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3]

-

Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing and highly lipophilic group that enhances metabolic stability.[9]

The interplay of these groups dictates the molecule's electronic properties and reactivity in subsequent chemical transformations.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the synthesis of the precursor followed by its selective bromination.

Caption: Proposed synthetic workflow for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Experimental Protocol: Regioselective Bromination

This protocol is based on analogous brominations of substituted phenols and benzaldehydes.[10][11]

Materials:

-

2-hydroxy-3-(trifluoromethoxy)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Brominating Agent Addition: Add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution. The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethoxy (meta-directing relative to its attachment point, but influencing the overall electron density) groups are expected to favor bromination at the 5-position.[12]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Once the starting material is consumed, quench the reaction with water. Extract the product with dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted and Comparative)

While explicit, published spectra for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde are not widely available, we can predict the key features based on its structure and by comparison with analogous compounds like 5-bromo-2-hydroxybenzaldehyde.[13][14]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one for the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be consistent with a meta-relationship.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the region of δ 5.0-6.0 ppm or higher.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy Carbon (-OCF3): A quartet around δ 120-125 ppm with a large C-F coupling constant.

FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and aldehydic): Bands around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

-

C=O Stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1200-1000 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[15]

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde lies in its potential as a versatile starting material for the synthesis of biologically active compounds.

Synthesis of Schiff Bases and Metal Complexes

A primary application is the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can act as ligands for various metal ions, and the resulting complexes have shown promise as antimicrobial and anticancer agents.[16]

Caption: Workflow for the synthesis of bioactive metal complexes from 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Precursor for Heterocyclic Synthesis

The aldehyde functionality can participate in a variety of cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many approved drugs. The bromo substituent can be further elaborated using cross-coupling reactions to introduce additional molecular complexity.

Fragment-Based Drug Discovery

This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The trifluoromethoxy and bromo groups provide distinct vectors for fragment evolution, allowing for systematic exploration of the chemical space around a biological target.

Conclusion

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a molecule of significant strategic importance for researchers in drug discovery and development. Its unique combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, a versatile bromine handle, and a property-modulating trifluoromethoxy group makes it an ideal starting material for the synthesis of novel and complex bioactive molecules. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogues. This guide has provided a framework for understanding and utilizing this valuable building block, grounded in scientific integrity and practical application.

References

- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.

- BenchChem. (2025). Application Notes: Synthesis of Bioactive Molecules from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.

- Dalton Transactions. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Royal Society of Chemistry.

- PubMed. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes.

- ResearchGate. (2022). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes.

- ChemicalBook. (n.d.). 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE(923281-52-1) 1H NMR spectrum. ChemicalBook.

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.

- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Wiley.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- CymitQuimica. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. CymitQuimica.

- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Development and Application of Trifluoromethoxylating Reagents | Request PDF.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST WebBook.

- EvitaChem. (n.d.). Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8. EvitaChem.

- BenchChem. (n.d.). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde. BenchChem.

- BenchChem. (2025). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. BenchChem.

- Supporting Information. (n.d.).

- MDPI. (n.d.).

- PubMed Central. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- PubMed. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides.

- Alfa Chemistry. (n.d.). CAS 251300-30-8 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. Alfa Chemistry.

- BLDpharm. (n.d.). 497959-32-7|5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. BLDpharm.

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | CAS 497959-32-7. SCBT.

- Stenutz. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde. Stenutz.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Magritek.

- PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270.

- ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde [cymitquimica.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 14. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the practical implications of these properties and the methodologies for their determination.

Chemical Identity and Molecular Structure

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a unique molecule that combines several key functional groups, each contributing to its overall physicochemical profile. Understanding its fundamental identity is the first step in harnessing its synthetic potential.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 497959-32-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄BrF₃O₃ | [2][3] |

| Molecular Weight | 285.02 g/mol | [3] |

| IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | [3] |

The structural arrangement of a bromine atom, a hydroxyl group, a trifluoromethoxy group, and an aldehyde group on a benzene ring dictates its reactivity, polarity, and intermolecular interactions.

Figure 1: 2D Chemical Structure of the compound.

Experimentally Determined and Predicted Physical Properties

A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The presence of a hydroxyl group and the overall molecular weight suggest it is likely a solid at room temperature. For comparison, the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a melting point of 125-127 °C. |

| Boiling Point | Data not available | Due to its relatively high molecular weight and polarity, a high boiling point is expected. Vacuum distillation would likely be required to prevent decomposition. |

| Appearance | Likely a solid | Based on the properties of similar substituted benzaldehydes. |

| Solubility | Data not available | The polar hydroxyl and aldehyde groups suggest potential solubility in polar organic solvents like ethanol, methanol, and acetone. The trifluoromethoxy group and the benzene ring introduce lipophilic character, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate. |

Expert Insight: The lack of publicly available experimental data for these fundamental properties is a significant knowledge gap. For any research or development involving this compound, it is strongly recommended that these properties be determined experimentally.

Spectral Data Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet downfield, ~9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet), and the aromatic protons on the benzene ring (doublets or multiplets, with chemical shifts influenced by the surrounding substituents).

-

¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (~190-200 ppm), the carbon atoms of the benzene ring (with chemical shifts influenced by the electron-donating hydroxyl and electron-withdrawing bromo and trifluoromethoxy groups), and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the O-H stretch of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the C=O stretch of the aldehyde (a strong, sharp peak around 1650-1700 cm⁻¹), C-H stretches of the aromatic ring and aldehyde, and C-O and C-Br stretches at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.02 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols for Physical Property Determination

For researchers who need to work with 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, determining its physical properties is a crucial first step. The following are standard, reliable protocols for these measurements.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities will typically broaden and depress the melting range.

Workflow:

Figure 2: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Solubility Determination

Causality: Solubility data is critical for selecting appropriate solvents for reactions, purification (crystallization), and formulation. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Workflow:

Figure 3: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Preparation of Saturated Solution: In a series of vials, add an excess amount of the compound to a known volume of each solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Isolation of Supernatant: Allow the undissolved solid to settle. Carefully remove a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the solute in the supernatant. This can be done by evaporating the solvent and weighing the residue (gravimetric analysis) or by a suitable spectroscopic method (e.g., UV-Vis spectroscopy) if a chromophore is present and a calibration curve is prepared.

Conclusion and Future Directions

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a compound with high potential in synthetic chemistry, yet its fundamental physical properties are not well-documented in publicly available literature. This guide provides a framework for understanding and experimentally determining these crucial parameters. For any scientist or researcher intending to utilize this compound, the in-house determination of its melting point, boiling point, and solubility is a necessary and critical step to ensure reproducible and successful outcomes in their work.

References

-

Chemcasts. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-32-7) Properties. [Link]

Sources

- 1. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]

- 4. 497959-32-7 Cas No. | 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | Matrix Scientific [matrixscientific.com]

- 5. chem-casts.com [chem-casts.com]

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, a key fluorinated aromatic building block. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethoxy, bromo, and hydroxy-aldehydic functional groups. The presented synthesis route is based on the regioselective electrophilic bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This document offers a detailed experimental protocol, mechanistic insights, and the underlying chemical principles that ensure a high-yield, high-purity synthesis suitable for drug development and advanced material applications.

Introduction: The Strategic Value of Fluorinated Scaffolds

Fluorinated organic molecules are foundational in modern drug discovery. The incorporation of fluorine, particularly as a trifluoromethoxy (-OCF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, combines this valuable group with three other critical functionalities:

-

A Phenolic Hydroxyl Group (-OH): Acts as a key hydrogen bond donor and a handle for further derivatization, such as etherification.

-

An Aldehyde Group (-CHO): A versatile functional group for forming Schiff bases, undergoing reductive amination, or participating in various C-C bond-forming reactions.

-

A Bromo Substituent (-Br): Provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex molecular architectures to be constructed.

This guide details a reliable pathway to access this potent building block, empowering researchers to accelerate their discovery programs.

Retrosynthetic Analysis and Pathway Design

The synthesis strategy hinges on a single, highly regioselective transformation: electrophilic aromatic substitution.

Core Logic: The most direct and efficient route to the target compound is the bromination of the commercially available precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde[1][2][3]. The key to this strategy is controlling the position of the incoming electrophile (Br⁺). The substitution pattern on the benzene ring dictates the outcome:

-

Hydroxyl Group (-OH): A powerful ortho, para-director and activating group.

-

Trifluoromethoxy Group (-OCF₃): A deactivating, meta-directing group due to its strong electron-withdrawing nature.

-

Aldehyde Group (-CHO): A deactivating, meta-directing group.

The concerted effect of these groups strongly favors electrophilic attack at the C5 position, which is para to the powerfully activating hydroxyl group and meta to the deactivating aldehyde and trifluoromethoxy groups. This inherent electronic bias makes the synthesis highly selective, minimizing the formation of unwanted isomers.

Recommended Synthesis Pathway: Visual Workflow

The proposed synthesis involves the direct bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde using N-Bromosuccinimide (NBS) in acetonitrile. NBS is chosen as the brominating agent for its ease of handling (solid) and its ability to provide a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.

Caption: Proposed synthetic workflow for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally analogous compounds, such as 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde[4].

Materials:

-

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, quench the mixture by adding deionized water (equal to the volume of acetonitrile used). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of water).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent, to afford the pure 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Data Summary and Stoichiometry

The following table provides a representative summary of the reactants for a laboratory-scale synthesis.

| Compound | IUPAC Name | CAS Number | Mol. Weight ( g/mol ) | Molar Eq. | Sample Mass/Volume |

| Starting Material | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-31-6 | 206.12[1] | 1.0 | 5.00 g (24.2 mmol) |

| Reagent | N-Bromosuccinimide | 128-08-5 | 177.98 | 1.1 | 4.74 g (26.6 mmol) |

| Solvent | Acetonitrile | 75-05-8 | 41.05 | - | ~100 mL |

| Product | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-32-7 | 285.01[5] | - | ~4.5-5.5 g (Yield: ~65-80%)* |

*Expected yield based on analogous reactions[4].

Conclusion

The synthesis pathway detailed in this guide represents an efficient, reliable, and highly regioselective method for producing 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. By leveraging the directing effects of the substituents on the aromatic ring, this protocol provides a direct route to a valuable chemical intermediate. The use of N-Bromosuccinimide ensures operational simplicity and safety. This building block is now readily accessible for researchers engaged in the development of novel pharmaceuticals and advanced functional materials.

References

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

-

The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. Autechaux.com. [Link]

-

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. [Link]

-

A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Erowid. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

Sources

- 1. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 497959-31-6|2-Hydroxy-3-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]

- 5. scbt.com [scbt.com]

starting materials for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No: 497959-32-7), a valuable fluorinated aromatic building block in medicinal chemistry and materials science.[1][2] We will dissect the most efficient and logical synthetic route, starting from commercially available precursors, and provide detailed, field-proven protocols. The causality behind experimental choices, reagent selection, and reaction conditions is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemistry.

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnection points are the carbon-bromine and carbon-carbon bonds of the aldehyde group.

The most strategic disconnection is the C-Br bond, as electrophilic aromatic substitution on a phenol ring is a well-established and high-yielding transformation. This reveals the key intermediate: 2-hydroxy-3-(trifluoromethoxy)benzaldehyde . Subsequently, disconnecting the aldehyde group via a formylation reaction leads back to the foundational starting material, 2-(trifluoromethoxy)phenol .

Sources

IUPAC name for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 497959-32-7), a specialized aromatic aldehyde of significant interest in medicinal chemistry and advanced organic synthesis. The document elucidates the compound's chemical identity, physicochemical properties, and details a robust synthetic protocol. A core focus is placed on the strategic importance of the trifluoromethoxy (-OCF₃) moiety, a functional group known to enhance critical drug-like properties such as metabolic stability and membrane permeability.[1][2][3] Furthermore, this guide explores the compound's chemical reactivity, its utility as a versatile building block, and outlines essential safety and handling procedures. This document is intended to serve as a key resource for professionals leveraging fluorinated scaffolds in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and structural features of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Nomenclature and Key Identifiers

The systematic IUPAC name for this compound is 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.[4][5] Its identity is unambiguously confirmed by its CAS Registry Number.

| Identifier | Value | Source(s) |

| CAS Number | 497959-32-7 | [4][6][7][8] |

| Molecular Formula | C₈H₄BrF₃O₃ | [4][7] |

| Molecular Weight | 285.01 g/mol | [6][7] |

| IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | [4][5] |

| InChI Key | FXZUAQHXJOLEJG-UHFFFAOYSA-N | [4][6] |

| SMILES | O=Cc1cc(Br)cc(OC(F)(F)F)c1O | [4] |

Structural Representation

The molecule consists of a benzaldehyde core functionalized with three key substituents that dictate its reactivity: a bromine atom at the C5 position, a hydroxyl group at C2 (classifying it as a salicylaldehyde derivative), and a trifluoromethoxy group at C3.

Caption: Molecular Structure of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Physicochemical Data

While comprehensive experimental data is not widely published, the compound is known to be a solid at standard temperature and pressure.[4] Key thermophysical properties are estimated or require experimental determination.

| Property | Value | Notes |

| Physical State | Solid | [4] |

| Purity | ≥95% (Commercially available) | [6] |

| Melting Point | Data not readily available. Requires experimental determination. | |

| Boiling Point | Data not readily available. Requires experimental determination. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone). | Based on structural similarity to related compounds. |

The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][9] The trifluoromethoxy (-OCF₃) group, in particular, is increasingly valued as a bioisostere for other groups, offering a unique combination of properties that can significantly enhance a molecule's therapeutic potential.[2][9][10]

Key advantages conferred by the -OCF₃ group include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2][3]

-

Increased Lipophilicity : The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][11] This property is crucial for targeting intracellular proteins or the central nervous system.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ substituent can significantly alter the pKa of nearby functional groups and influence the electronic nature of the aromatic ring, thereby modulating binding affinity with biological targets.[11]

-

Conformational Control : The steric bulk and electronic properties of the -OCF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal receptor engagement.[11]

Caption: Influence of the -OCF₃ group on key drug-like properties.

Synthesis and Purification

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is not widely detailed in the literature. However, a logical and efficient synthetic route can be designed based on established organohalogen chemistry. The most direct approach involves the regioselective bromination of the commercially available precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-31-6).[4]

Retrosynthetic Analysis & Rationale

The retrosynthetic strategy hinges on electrophilic aromatic substitution. The starting material, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, possesses two activating groups: the hydroxyl (-OH) and the trifluoromethoxy (-OCF₃). Both are ortho-, para-directing. The strong activating and ortho-directing nature of the hydroxyl group, combined with the steric hindrance at the C1 and C3 positions, strongly favors electrophilic attack at the C5 position, which is para to the hydroxyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.

Detailed Experimental Protocol

Reaction: Electrophilic Bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

Materials:

-

2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.05 equiv.)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv.). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 equiv.) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirred solution of the starting material at room temperature over 15-20 minutes. Rationale: Slow addition of NBS maintains a low concentration of the electrophile, enhancing regioselectivity and preventing potential side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: a. Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. b. Remove the acetonitrile under reduced pressure. c. Dilute the residue with dichloromethane and water. Transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Rationale: The bicarbonate wash removes any acidic byproducts, such as succinimide. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Quality Control & Characterization

The identity and purity of the final product, 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, must be confirmed through standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of aldehyde and hydroxyl protons.

-

¹⁹F NMR: To verify the presence and integrity of the -OCF₃ group.

-

¹³C NMR: To account for all carbon atoms in the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Synthetic Utility

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a multifunctional building block. Its synthetic utility is derived from the distinct reactivity of its three primary functional groups, which can be addressed with high selectivity.

-

Aldehyde Group: The carbonyl is the primary site for nucleophilic attack. It readily undergoes reactions such as:

-

Schiff Base Formation: Condensation with primary amines to form imines, which are crucial intermediates for ligands and bioactive molecules.

-

Reductive Amination: Conversion to a secondary or tertiary amine via an imine intermediate.

-

Wittig Reaction: Formation of a carbon-carbon double bond.

-

Grignard/Organolithium Addition: Creation of secondary alcohols. The powerful electron-withdrawing effects of the flanking -Br and -OCF₃ groups enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to less substituted benzaldehydes.[12]

-

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be:

-

Alkylated or Acylated: To form ethers or esters, respectively. This allows for the introduction of diverse functionalities or the use of the hydroxyl as a protecting group.

-

Directed Metallation: The hydroxyl group can direct ortho-lithiation, although the presence of the bromine atom complicates this pathway.

-

-

Bromo Group: The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: With boronic acids/esters.

-

Sonogashira Coupling: With terminal alkynes.

-

Buchwald-Hartwig Amination: With amines.

-

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound. While a specific, detailed safety data sheet is not widely available, data from structurally similar halogenated and fluorinated benzaldehydes provides a strong basis for hazard assessment.[13][14][15][16][17]

| Aspect | Guideline |

| Hazard Identification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [14][15] Harmful if swallowed or in contact with skin.[15] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat.[14][15] Avoid breathing dust/fumes.[14] Wash hands thoroughly after handling.[16] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[14] Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[14] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a highly functionalized synthetic intermediate with significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the aldehyde, hydroxyl, and bromo groups provides orthogonal chemical handles for sequential, selective modifications. Critically, the presence of the trifluoromethoxy group imparts desirable physicochemical properties that are highly sought after in modern drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to effectively utilize this valuable chemical tool in their scientific endeavors.

References

-

Chemcasts. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-32-7) Properties. Chemcasts. Retrieved January 10, 2026, from [Link]

-

K. E. K. K. I. T. I. K. O., K. A. W. A. D. A. K. O. J. I., & K. O. B. A. Y. A. S. H. I. Y. O. S. H. I. R. O. (1985). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications (RSC Publishing). [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Majumdar, S., & Tlili, A. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(3), 115-128. [Link]

-

Wikipedia. (2025). Trifluoromethoxy group. Wikipedia. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Retrieved January 10, 2026, from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Boyarskiy, V. P., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7352-7368. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]

- 6. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 497959-32-7|5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. capotchem.cn [capotchem.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of functional groups—a reactive aldehyde, a phenolic hydroxyl, a bromine atom, and a trifluoromethoxy group—makes it a versatile building block for the synthesis of complex molecular architectures. The precise characterization of this compound is paramount for its effective use, ensuring purity, confirming structural integrity, and understanding its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1]

This technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.

Molecular Structure and Spectroscopic Implications

The arrangement and electronic nature of the substituents on the benzaldehyde core are critical determinants of its spectral properties.

-

Aldehyde (-CHO): A strongly electron-withdrawing and deshielding group.

-

Hydroxyl (-OH): An electron-donating group by resonance, capable of forming a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen.

-

Bromo (-Br): An electron-withdrawing group via induction, with a significant isotopic signature in mass spectrometry.

-

Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing and lipophilic group, providing unique signals in ¹⁹F NMR and influencing the electronic environment of the aromatic ring.

The interplay of these groups dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The expected spectrum is simple and highly characteristic due to the substitution pattern.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aldehyde H (-CHO) | ~9.8 - 10.2 | Singlet (s) | N/A | 1H | Strong deshielding by the carbonyl group.[2][3][4] |

| Hydroxyl H (-OH) | ~11.0 - 12.0 | Singlet (s), broad | N/A | 1H | Intramolecular hydrogen bonding to the carbonyl oxygen causes significant downfield shift.[2] Position is solvent and concentration dependent. |

| Aromatic H (H-6) | ~7.6 - 7.8 | Doublet (d) | ~2-3 | 1H | Meta to the -CHO and -OCF₃ groups, ortho to the -Br group. Deshielded by neighboring electron-withdrawing groups. |

| Aromatic H (H-4) | ~7.3 - 7.5 | Doublet (d) | ~2-3 | 1H | Meta to the -OH and -Br groups, ortho to the -OCF₃ group. |

Causality Behind the Predictions:

-

The aldehyde proton's downfield shift is a classic diagnostic feature, pushed even further by the aromatic ring's electronic environment.[4]

-

The two aromatic protons (H-4 and H-6) are meta to each other, resulting in a small coupling constant (J) and appearing as sharp doublets. Their exact chemical shifts are influenced by the combined electronic effects of all four substituents.

-

The significant downfield shift of the hydroxyl proton is strong evidence for the ortho relationship between the -OH and -CHO groups, which facilitates the formation of a stable six-membered intramolecular hydrogen-bonded ring.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Anticipated ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Rationale |

| Carbonyl C (-CHO) | ~195 - 197 | Singlet (s) | Highly deshielded environment of the aldehyde carbonyl carbon.[2][5] |

| C-2 (-OH) | ~158 - 162 | Singlet (s) | Carbon bearing the electron-donating hydroxyl group, shifted downfield. |

| C-3 (-OCF₃) | ~145 - 150 | Quartet (q) | Carbon attached to the electronegative -OCF₃ group. Shows coupling to the three fluorine atoms. |

| C-6 | ~138 - 142 | Singlet (s) | Aromatic CH carbon. |

| C-4 | ~125 - 130 | Singlet (s) | Aromatic CH carbon. |

| C-1 (-CHO) | ~120 - 124 | Singlet (s) | Aromatic carbon attached to the aldehyde group. |

| C-5 (-Br) | ~115 - 119 | Singlet (s) | Carbon bearing the bromine atom. |

| Trifluoromethoxy C (-OCF₃ ) | ~120 - 122 | Quartet (q, J ≈ 260 Hz) | The carbon of the -CF₃ group, exhibiting a large one-bond C-F coupling.[6] |

¹⁹F NMR Spectroscopy: A Unique Signature

¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethoxy group.

-

Predicted Chemical Shift: A sharp singlet is expected in the region of -58 to -62 ppm (relative to CFCl₃). The absence of coupling in the ¹⁹F spectrum confirms the -OCF₃ linkage, as opposed to a -CF₃ group directly attached to the ring.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |

| 3100 - 3400 | O-H stretch | Broad, Medium | Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| > 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[7] |

| 2820-2880 & 2720-2780 | Aldehyde C-H stretch | Medium-Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond, often referred to as a Fermi doublet.[8][9] |

| 1650 - 1670 | C=O stretch | Strong, Sharp | The carbonyl stretch of the aldehyde. Its frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond.[5][10] |

| 1450 - 1600 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations.[7] |

| 1100 - 1300 | C-O stretch & C-F stretch | Strong | A complex region with overlapping strong absorptions from the phenolic C-O, the aryl-ether C-O, and the powerful C-F stretches of the trifluoromethoxy group. |

| < 600 | C-Br stretch | Medium | Found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the press arm to ensure firm, even contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern under ionization.

Anticipated Electron Ionization (EI)-MS Data

-

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed for the molecular ion and any bromine-containing fragments.

-

m/z 284: [C₈H₄⁷⁹BrF₃O₃]⁺

-

m/z 286: [C₈H₄⁸¹BrF₃O₃]⁺

-

-

Trustworthiness: The presence of this ~1:1 isotopic doublet is a self-validating feature, providing high confidence in the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral molecules.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Key Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 284 / 286 | [C₈H₄BrF₃O₃]⁺˙ | - | Molecular Ion [M]⁺˙ |

| 283 / 285 | [C₈H₃BrF₃O₃]⁺ | •H | Loss of the aldehydic hydrogen radical.[11] |

| 255 / 257 | [C₇H₄BrF₃O₂]⁺ | •CHO | Loss of the formyl radical.[11] |

| 227 / 229 | [C₆H₄BrF₃O]⁺ | •CHO, CO | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |

| 205 | [C₈H₄F₃O₃]⁺ | •Br | Loss of the bromine radical. |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the analyte from any impurities.

-

Mass Spectrometry (MS):

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra precisely define the connectivity of the molecule, while ¹⁹F NMR confirms the trifluoromethoxy group. IR spectroscopy validates the presence of all key functional groups, with the intramolecular hydrogen bond being a particularly noteworthy feature. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotopic pattern serving as a definitive marker. Together, these techniques provide a robust, self-validating system for the characterization of this important chemical intermediate, ensuring its quality and suitability for advanced research and development applications.

References

- BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

- BenchChem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.

- Fluorine notes. (October 2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- BenchChem. A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Pramanik, A. et al. Overtone spectroscopy of benzaldehyde.

- The Royal Society of Chemistry. Supporting Information for publication.

- NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

- NIH. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- University of Calgary. IR: aldehydes.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. rsc.org [rsc.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 497959-32-7). Designed for researchers, chemists, and professionals in drug development, this document delves into the physicochemical properties governing its solubility, offers a predictive analysis across various organic solvent classes, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: A Molecule of Interest

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique structure, featuring a hydroxyl group, an aldehyde, a bromine atom, and a trifluoromethoxy group, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening, as it dictates solvent selection, reaction kinetics, and bioavailability.

Compound Identity:

-

IUPAC Name: 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

-

CAS Number: 497959-32-7[2]

-

Molecular Formula: C₈H₄BrF₃O₃[1]

-

Molecular Weight: 285.02 g/mol [3]

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde presents several functional groups that contribute to its overall polarity and solubility behavior.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents like alcohols.

-

Aldehyde Group (-CHO): The carbonyl within the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring solubility in nonpolar or weakly polar solvents.

-

Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule, but it generally reduces polarity compared to a hydrogen atom.[6]

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group. The trifluoromethoxy group significantly increases the nonpolar character of the molecule, more so than a methoxy group, suggesting enhanced solubility in less polar organic solvents.

Causality Behind Predictions: The interplay between the polar hydroxyl and aldehyde groups and the large, lipophilic brominated benzene ring and trifluoromethoxy group creates a molecule with a mixed polarity. Therefore, it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility is expected in solvents of intermediate polarity that can interact with both the polar and nonpolar regions of the molecule.

Predicted Qualitative Solubility Data

Given the scarcity of published quantitative data, the following table summarizes the predicted solubility based on structural analysis. These predictions serve as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group of the solvent can hydrogen bond with the solute's hydroxyl and aldehyde groups, but the lipophilic parts of the solute will limit high solubility.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents possess a significant dipole moment to solvate the polar functional groups but are also sufficiently nonpolar to accommodate the aromatic ring and trifluoromethoxy group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity and dispersion forces of these solvents are well-suited to dissolve molecules with mixed characteristics like the target compound. |

| Aromatic | Toluene, Xylene | Moderately Soluble | The nonpolar aromatic ring of the solvent can interact favorably with the solute's benzene ring via π-stacking, but interaction with the polar groups is weak. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The large difference in polarity between the solvent and the solute's polar functional groups makes dissolution energetically unfavorable.[4] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To quantitatively determine the equilibrium solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (solid)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-